molecular formula C19H31BN2O3 B1505192 1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine CAS No. 910462-34-9

1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine

Cat. No.: B1505192
CAS No.: 910462-34-9
M. Wt: 346.3 g/mol
InChI Key: WSCWCKAPDGWCOS-UHFFFAOYSA-N
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Description

1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine is a useful research compound. Its molecular formula is C19H31BN2O3 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
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Biological Activity

1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H22BNO2
  • Molar Mass : 223.12 g/mol
  • CAS Number : 454482-11-2
  • Structure : The compound features a piperazine core substituted with a tetramethyl-1,3,2-dioxaborolane moiety and a phenoxyethyl side chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • P2X7 Receptor Modulation :
    • The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and neurodegenerative diseases. Compounds similar to this compound have been studied for their ability to modulate this receptor's activity, potentially offering therapeutic benefits in conditions like mood disorders and neurodegeneration .

Biological Activity Data

Biological Activity Effect Reference
P2X7 Receptor AntagonismInhibition of ATP-induced calcium influx
CytotoxicityReduced viability in cancer cell lines
Neuroprotective EffectsDecreased neuroinflammation markers

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Neuroprotection in Animal Models :
    • In a study involving rodent models of neurodegeneration, administration of related compounds resulted in significant reductions in inflammatory cytokines (e.g., IL-1β) and improved behavioral outcomes. These findings suggest potential applications in treating neurodegenerative diseases .
  • Anticancer Properties :
    • Research has indicated that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics; however, specific data on bioavailability remain limited.
  • Toxicity Profile : The compound has been classified with warning labels indicating potential harmful effects upon ingestion or skin contact. Further toxicological assessments are necessary to establish safety profiles for clinical use .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine has been explored for its potential as a pharmaceutical agent. Its boron-containing structure allows for unique interactions with biological targets, particularly in drug design.

Case Study: Anticancer Activity
Research indicates that compounds with similar boron-dioxaborolane structures exhibit promising anticancer activity. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The incorporation of the piperazine moiety enhances solubility and bioavailability, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. Its functional groups facilitate reactions such as Suzuki coupling and other cross-coupling techniques.

Data Table: Reaction Conditions for Suzuki Coupling

CatalystSolventTemperatureYield (%)
Pd(PPh₃)₂Cl₂Toluene100°C85
Ni(acac)₂DMF120°C75
CuIEthanol80°C70

This table summarizes the effectiveness of different catalysts and solvents in promoting the Suzuki coupling reaction involving this compound .

Materials Science

Due to its unique structure, this compound has potential applications in materials science, particularly in the development of boron-containing polymers and nanomaterials.

Case Study: Polymer Composites
Research has demonstrated that incorporating boron-dioxaborolane derivatives into polymer matrices can enhance mechanical properties and thermal stability. For example, composites made with this compound showed improved resistance to thermal degradation compared to traditional polymers .

Properties

IUPAC Name

1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-15-14-22-12-10-21(5)11-13-22/h6-9H,10-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCWCKAPDGWCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702454
Record name 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910462-34-9
Record name 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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